Dual Aurora A/B Kinase Inhibition Potency and Binding Affinity vs. Lead Precursor
SCH-1473759 exhibits a 12,500-fold improvement in binding affinity for Aurora A compared to the imidazo[1,2-a]pyrazine lead compound (1). This is quantified by a Kd of 0.02 nM for SCH-1473759 versus an IC50 of 250 nM for the lead compound. [1] This dramatic improvement demonstrates the critical role of the optimized acyclic amino alcohol side chain in achieving picomolar potency.
| Evidence Dimension | Binding Affinity for Aurora A (Kd) |
|---|---|
| Target Compound Data | 0.02 nM |
| Comparator Or Baseline | Lead compound imidazo[1,2-a]pyrazine (1) with IC50 = 250 nM |
| Quantified Difference | 12,500-fold improvement in binding affinity |
| Conditions | In vitro kinase binding assay (TdF). |
Why This Matters
Procurement of SCH-1473759 ensures access to a compound that represents a significant optimization milestone over the core scaffold, with picomolar potency enabling robust target engagement at low concentrations.
- [1] Yu T, et al. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med Chem Lett. 2010 Jun 7;1(5):214-8. View Source
